

XMD8-87 in Leukemia Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD8-87 has emerged as a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). This technical guide provides an in-depth overview of XMD8-87's role in leukemia research, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further investigation. Visualizations of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of XMD8-87 as a potential therapeutic agent in leukemia.

Introduction

Tyrosine Kinase Non-receptor 2 (TNK2/ACK1) is a non-receptor tyrosine kinase that has been implicated in several pro-tumorigenic signaling pathways.[1] Somatic mutations and amplification of the TNK2 gene have been identified in various cancers, including acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), highlighting its potential as a therapeutic target.[1][2][3] **XMD8-87** is a small molecule inhibitor that has demonstrated high selectivity and potency against TNK2, particularly in leukemia models harboring specific TNK2 mutations.[4][5][6] This guide delves into the technical details of **XMD8-87**'s activity in leukemia research.



Mechanism of Action

XMD8-87 functions as an ATP-competitive, reversible inhibitor of TNK2.[7] Its primary mechanism involves binding to the kinase domain of TNK2, thereby preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition leads to a reduction in TNK2 autophosphorylation and the attenuation of its signaling cascades.[6]

Quantitative Data

The preclinical efficacy of **XMD8-87** has been evaluated in various leukemia cell lines, particularly those with activating mutations in TNK2. The following tables summarize the key quantitative findings.

Cell Line / Mutation	Assay Type	IC50 (nM)	Reference
Ba/F3 TNK2 D163E	Cell Viability	38	[6]
Ba/F3 TNK2 R806Q	Cell Viability	113	[6]
Ba/F3 TNK2 (Wild- Type)	Cell Viability	>1000	[4]
Ba/F3 TNK2 D163E	Antiproliferation	190	[7]
HEK293T expressing human TNK2	Kinase Assay	1900	[4]
Table 1: IC50 Values of XMD8-87 in Leukemia-Relevant Cell Lines.			



Kinase Target	Binding Affinity (Kd, nM)	Inhibition Assay (IC50, nM)	Reference
TNK2 (ACK1)	15	1900 (ELISA)	[5]
BRK	37	47	[7]
CSF1R	330	428	[7]
FRK	96	264	[7]
TNK1	110	-	[7]
ERK5	-	-	[7]

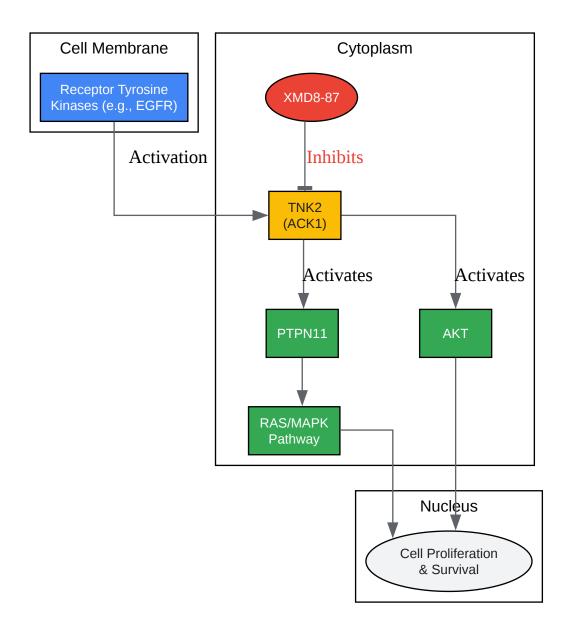
Table 2: Selectivity
Profile of XMD8-87.
Note: ERK5 is listed
as a potential offtarget from a
KinomeScan at a 10

µM screening
concentration, though
specific IC50 or Kd
values are not
provided.[7]

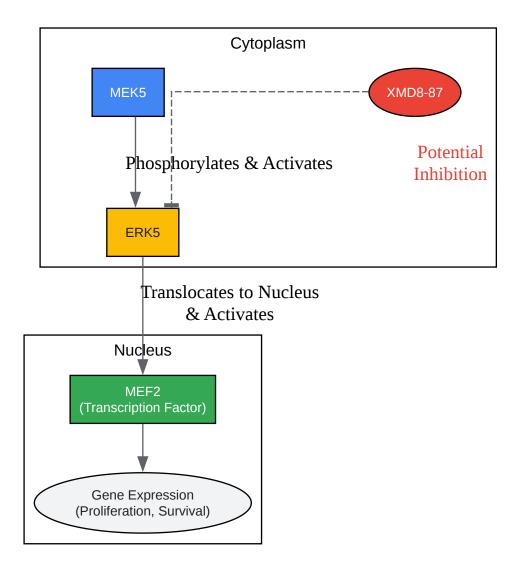
Signaling Pathways TNK2/ACK1 Signaling

TNK2 is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. In leukemia, mutations in TNK2 can lead to its constitutive activation, driving oncogenic signaling. **XMD8-87** directly inhibits this activity.

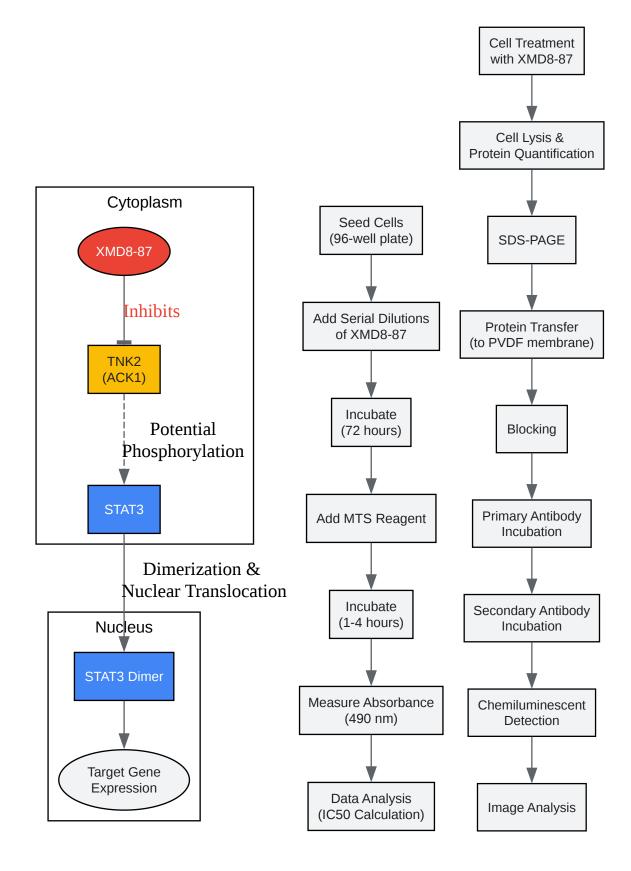












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